molecular formula C20H15Cl2N5OS B11700554 (4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11700554
M. Wt: 444.3 g/mol
InChI Key: YOPKQKLLWQWUKP-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2,5-Dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrazolone core with dichlorophenyl and thiazolyl substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the hydrazone intermediate, followed by cyclization and functional group modifications. Common reagents used include hydrazine derivatives, thiazole compounds, and various chlorinating agents. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2,5-Dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the hydrazone and thiazole moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

(4E)-4-[2-(2,5-Dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2,5-Dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar dichlorophenyl groups.

    Thiazole Derivatives: Compounds containing thiazole rings with various substituents.

    Pyrazolones: Compounds with a pyrazolone core structure.

Uniqueness

(4E)-4-[2-(2,5-Dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15Cl2N5OS

Molecular Weight

444.3 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H15Cl2N5OS/c1-11-3-5-13(6-4-11)17-10-29-20(23-17)27-19(28)18(12(2)26-27)25-24-16-9-14(21)7-8-15(16)22/h3-10,26H,1-2H3

InChI Key

YOPKQKLLWQWUKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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